Dispiro[3.1.36.14]decane-8-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[3.1.36.14]decane-8-sulfonyl chloride is a chemical compound known for its unique structure and potential applications in various fields. The compound features a dispiro structure, which means it contains two spiro-connected rings. This structural characteristic imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[3.1.36.14]decane-8-sulfonyl chloride typically involves the reaction of a dispiro compound with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dispiro[3.1.36.14]decane-8-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Addition Reactions: The compound can participate in addition reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, sulfonic acids, and sulfides, depending on the type of reaction and reagents used.
Scientific Research Applications
Dispiro[3.1.36.14]decane-8-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dispiro[3.1.36.14]decane-8-sulfonyl chloride involves its ability to react with nucleophiles and electrophiles, forming stable products. The compound’s sulfonyl chloride group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Dispiro[3.1.36.14]decane-8-sulfonyl chloride can be compared with other similar compounds, such as:
Dispiro[3.1.36.14]decane-8-thiol: Similar structure but contains a thiol group instead of a sulfonyl chloride group.
Dispiro[3.1.36.14]decan-8-ol: Contains a hydroxyl group instead of a sulfonyl chloride group.
Dispiro[3.1.36.14]decan-8-ylmethanethiol: Contains a methanethiol group instead of a sulfonyl chloride group.
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H15ClO2S |
---|---|
Molecular Weight |
234.74 g/mol |
IUPAC Name |
dispiro[3.1.36.14]decane-8-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClO2S/c11-14(12,13)8-4-10(5-8)6-9(7-10)2-1-3-9/h8H,1-7H2 |
InChI Key |
CCJQYFWZYWHULB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(C3)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.